molecular formula C19H18F3NO B2665947 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 512795-92-5

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

Cat. No.: B2665947
CAS No.: 512795-92-5
M. Wt: 333.354
InChI Key: QKKRBFJDWCHVEY-UHFFFAOYSA-N
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Description

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopentane ring, a phenyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with various biological targets effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is unique due to its combination of a cyclopentane ring, phenyl group, and trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)15-9-6-10-16(13-15)23-17(24)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKRBFJDWCHVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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